molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

4,5-Dichloro-2-nitrophenol

Cat. No. B042031
CAS RN: 39224-65-2
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-nitrophenol involves nitration reactions that yield cyclohex-3-enone derivatives through the nitration of 4,5-dichloro- and 4,5-dichloro-6-nitro-2-methylphenols. This process results in the formation of gem-dinitrocyclohex-3-enone, highlighting the compound's reactive nature and utility in further chemical transformations (Hartshorn et al., 1982).

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-nitrophenol and its complexes is crucial for understanding its reactivity and properties. Studies involving spectroscopic and theoretical analyses reveal insights into its molecular interactions and bonding, such as hydrogen bonding and structural conformation, which are essential for its chemical behavior and applications in various reactions (Ng et al., 2001).

Chemical Reactions and Properties

4,5-Dichloro-2-nitrophenol participates in diverse chemical reactions, illustrating its versatility. Its chemical properties, such as reactivity with other compounds and involvement in substitution reactions, are pivotal for synthesizing complex molecules and intermediates used in various chemical industries (Ran & Pittman, 1993).

Scientific Research Applications

  • Photographic Developer Synthesis : A method to prepare 2,4-dichloro-3-ethyl-6-nitrophenol from p-nitroethylbenzene has been developed, offering high purity and yield at low costs for color photograph developer synthesis (Qin Xue-kong, 2005).

  • Environmental Impact : 4-Nitrophenol significantly disrupts aquatic ecosystems, affecting pH, algae balance, and fauna development, with Chara being the only survivor in treated compartments after one year (F. Zieris, D. Feind, W. Huber, 1988).

  • Crystalline Structure Studies : The crystallization of 4-dihydroxymethylpyridinium 2,6-dichloro-4-nitrophenolate reveals long hydrogen bonds and infinite polyanionic chains (I. Majerz, W. Sawka-Dobrowolska, L. Sobczyk, 1997).

  • Degradation by Bacteria : Rhodococcus opacus SAO101 possesses a novel p-nitrophenol degradation gene cluster, capable of converting 4-NP to hydroxyquinol and 4-nitrocatechol, beneficial for environmental health (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).

  • Industrial Applications in Detection and Removal : Ag2O-ZnO composite nanocones synthesized via microwave-assisted assembly enable cost-effective and rapid simultaneous detection and removal of 4-Nitrophenol from aqueous solutions (U. Chakraborty et al., 2021).

  • Solvent Substitution in Synthesis : Chloroform, as a substitute solvent for tetrachloromethane in the synthesis of 2,4-dichloro-5-nitrophenol, improves yield, recycle, and safety, addressing the prohibition of tetrachloromethane (Wang Duo-yu, 2012).

  • Environmental and Health Concerns : DCNP, an environmental transformation product of 2,4-dichlorophenol, shows anti-androgenic activity in both adult and juvenile Chinese rare minnows, classifying it as an endocrine-disrupting chemical (Rui Chen et al., 2016).

  • Adsorption and Decontamination : Graphene adsorption effectively removes 4-chloro-2-nitrophenol from aqueous solutions, with optimal results at specific pH, adsorbent dosage, and temperature (A. Mehrizad, P. Gharbani, 2014).

  • Genotoxicity Studies : DCNPA, a popular herbicide, and its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), show genotoxicity, damaging DNA and causing chromosomal aberrations in V79 cells (Z. Heng, T. Ong, J. Nath, 1996).

Safety And Hazards

4,5-Dichloro-2-nitrophenol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4,5-Dichloro-2-nitrophenol are not detailed in the available sources, research into the transformation of nitrophenolic compounds and the formation potential of chlorinated byproducts in HOCl and UV/HOCl disinfection processes may be relevant .

properties

IUPAC Name

4,5-dichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFFUJIHZMPDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192485
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitrophenol

CAS RN

39224-65-2
Record name 4,5-Dichloro-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

A 250 mL roundbottom flask charged with 3,4-dichlorophenol (3.053 g, 18.7 mmol) in 50 mL CH2Cl2 was cooled to 0° C. in an ice bath. To the stirred solution was added concentrated H2SO4 (1.56 mL, 28.1 mmol). The solution became turbid. To this mixture was added concentrated HNO3 (1.2 mL, 18.7 mmol), dropwise and carefully to maintain a temperature below 5° C. The reaction was stirred for 30 min at 0° C., then cooled with an ice bath and quenched with 150 mL H2O. The layers were separated and the aqueous layer was extracted once with 35 mL CH2Cl2. The combined organics were dried over anhydrous Na2SO4, concentrated under vacuum and purified using flash chromatography (10% EtOAc/hexanes as eluent) to yield the desired nitrophenol as a bright yellow solid (1.793 g).
Quantity
3.053 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dichlorophenol (30 g, 185 mmol) in DCM (300 mL) at −15° C., sulfuric acid (24 g, 278 mmol) was added. To this mixture, nitric acid (19 g, 194 mmol) was added dropwise (over 20 min) and the temperature was controlled between −15° C. to −5° C. The resulting mixture was stirred at 0° C. for 1 h. The mixture was poured into ice and extracted with ethyl acetate. The combined organic layer was washed with water, saturate NaHCO3 aqueous solution and brine, dried over Na2SO4 and then concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=100:1) to afford the desired product (16 g, 42% yield) as a solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MA Valentovic, JG Ball, H Sun, GO Rankin - Toxicology, 2002 - Elsevier
2-Amino-4,5-dichlorophenol (2A45CP) is a major, aromatic ring hydroxylated metabolite of the renal toxicant, 3,4-dichloroaniline. 3,4-Dichloroaniline is nephrotoxic with primary …
Number of citations: 25 www.sciencedirect.com
J Dang, X Shi, Q Zhang, W Wang - Science of the Total Environment, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) primarily exist in the gas phase in air and may undergo atmospheric oxidation degradations, particularly the oxidation reaction initiated by OH radicals…
Number of citations: 30 www.sciencedirect.com
RM Acheson, NF Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Sodium dithionite (16 g.) in water (50 ml.) was added gradually with shaking to 4 : 5-dichloro-2-nitrophenol (4-2 g.) in hot water (20 ml.) and ethanol (50 ml.). The ethanol was distilled off …
Number of citations: 36 pubs.rsc.org
L Lerman, M Weinstock-Rosin, A Nudelman - Synthesis, 2004 - thieme-connect.com
An improved synthetic procedure for the synthesis of 6-and 7-hydroxyindoles is described. In this method, the addition of two chlorine atoms in 1-benzyloxy-4, 5-dichloro-2-nitrobenzene …
Number of citations: 17 www.thieme-connect.com
LT Burka, D Overstreet - Journal of Agricultural and Food …, 1989 - ACS Publications
Five hydroxypolychlorodibenzofurans and the corresponding methyl ethers were synthesized and characterized. The general route of synthesis involvedbiphenyl formation via a …
Number of citations: 10 pubs.acs.org
R Lok, RE Leone, AJ Williams - The Journal of Organic Chemistry, 1996 - ACS Publications
A number of 2-(alkynylamino)-substituted heterocycles have been synthesized. These heterocycles rearrange in the presence of silver(I) and gold(I) salts to give novel 2H-pyrimido[2,1-b…
Number of citations: 70 pubs.acs.org
TL Lewis, I Holásková, JB Barnett - toxicological sciences, 2013 - academic.oup.com
Each year ~1 billion kg of herbicides are used worldwide to control the unwanted growth of plants. In the United States, over a quarter of a billion kg of herbicides are used, representing …
Number of citations: 2 academic.oup.com
A Baumann, W Lohmann, T Rose, KC Ahn… - Drug Metabolism and …, 2010 - ASPET
Triclocarban (3,4,4′-trichlorocarbanilide, TCC) is a widely used antibacterial agent in personal care products and is frequently detected as an environmental pollutant in waste waters …
Number of citations: 59 dmd.aspetjournals.org
J Kozic, E Novotná, M Volková, J Stolaříková… - European journal of …, 2012 - Elsevier
A new series of 2-methoxy-2′-hydroxybenzanilide derivatives and their thioxo analogues have been synthesised and characterised by IR, NMR and elemental analysis. These …
Number of citations: 25 www.sciencedirect.com
TL Lewis - 2010 - search.proquest.com
Approximately 5.3 billion pounds of pesticides are applied annually across the United States and 15 of the top 25 most used pesticides are herbicides. Total herbicide use the in the …
Number of citations: 3 search.proquest.com

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